2-Isopropoxy-2-methylpropane-1-sulfonamide
Description
Significance of the Sulfonamide Functional Group in Modern Organic Chemistry Research
The sulfonamide functional group, characterized by a sulfonyl group linked to an amine group (R-S(=O)₂-NR₂), holds a privileged position in the field of organic chemistry. wikipedia.org Its inherent chemical stability, rigid three-dimensional structure, and capacity for hydrogen bonding make it a versatile component in the design of new molecules. researchgate.net Historically, the discovery of sulfonamides revolutionized medicine, leading to the first class of synthetic antimicrobial agents. ajchem-b.com Beyond this initial application, their utility has expanded dramatically, now appearing in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. researchgate.netdrugs.com
In synthetic chemistry, the sulfonamide group is not only a target structure but also a crucial tool. It can function as a directing group, influencing the position of subsequent chemical reactions on a molecule, and as a stable protecting group for amines. wisdomlib.org The formation of a crystalline sulfonamide derivative is a classic method for identifying amines. wikipedia.org Furthermore, the replacement of a metabolically weaker amide bond with a more robust sulfonamide linkage is a common strategy in drug design to enhance the stability of peptide-based molecules in biological systems. researchgate.net The ongoing development of novel synthetic methods, such as C-H bond sulfonamidation, continues to underscore the group's enduring importance and adaptability in addressing modern chemical challenges. acs.orgnih.gov
Overview of Diverse Sulfonamide Structural Classes and Associated Research Challenges
Sulfonamides can be broadly categorized based on their structure, which dictates their physical and chemical properties. A primary classification distinguishes between arylsulfonamides (where the sulfur atom is attached to an aromatic ring) and alkanesulfonamides (where it is attached to a non-aromatic carbon chain). Further diversification arises from the substitution on the nitrogen atom, leading to primary (-SO₂NH₂), secondary (-SO₂NHR'), and tertiary (-SO₂NR'R") sulfonamides. openaccesspub.org Cyclic sulfonamides, known as sultams, represent another important structural class with distinct biological activities. wikipedia.org
The synthesis and manipulation of these diverse structures present several research challenges. A significant hurdle is overcoming the reduced nucleophilicity of the sulfonamide nitrogen compared to simple amines, which can complicate reactions like alkylation. thieme-connect.com Synthesizing sterically hindered sulfonamides, where bulky chemical groups are positioned near the reaction center, requires specialized conditions and can suffer from low yields. thieme-connect.comacs.org Achieving regioselectivity—controlling precisely where a chemical transformation occurs on a complex molecule containing a sulfonamide group—is another persistent challenge for synthetic chemists. Modern research focuses on developing more efficient and selective reactions, such as novel coupling methods and the use of innovative reagents like pentafluorophenyl (PFP) sulfonate esters as stable alternatives to reactive sulfonyl chlorides. thieme-connect.comucl.ac.uk
Positioning 2-Isopropoxy-2-methylpropane-1-sulfonamide within the Context of Branched Alkane Ether Sulfonamide Chemistry
This compound belongs to a highly specific subclass: branched alkane ether sulfonamides. Its structure is defined by an alkanesulfonamide core where the alkane portion is heavily branched and incorporates an ether linkage. Specifically, the molecule features a neopentyl-like backbone (a central carbon atom bonded to three other carbon atoms) attached to the sulfonyl group, with one of these branches being an isopropoxy group (-OCH(CH₃)₂).
This unique combination of features positions the compound at the intersection of several chemical considerations. The significant branching creates considerable steric hindrance around the sulfonamide functional group. libretexts.orgopentextbc.ca This bulkiness can influence the molecule's reactivity, molecular recognition properties, and solid-state packing (crystallinity). The presence of the ether group introduces a polar element and a potential hydrogen bond acceptor site, which contrasts with the otherwise nonpolar, hydrocarbon-rich structure. This duality of polar and nonpolar characteristics is a key feature for researchers designing molecules with specific solubility or binding properties.
From a synthetic standpoint, the construction of such a molecule presents challenges typical of sterically congested systems. thieme-connect.com The strategic placement of the ether and the quaternary carbon center requires precise synthetic routes. Research in this area often focuses on creating novel building blocks for more complex molecular architectures where the specific shape and electronic properties imparted by the 2-isopropoxy-2-methylpropyl group are desired.
Limited experimental data is publicly available for this specific compound, however, its basic properties can be identified.
| Property | Value |
| Molecular Formula | C₇H₁₇NO₃S |
| Molecular Weight | 195.28 g/mol |
| CAS Number | 2137790-16-8 |
| Common Name | This compound |
Data sourced from publicly available chemical databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-propan-2-yloxypropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S/c1-6(2)11-7(3,4)5-12(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCIAWXEWACZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 Isopropoxy 2 Methylpropane 1 Sulfonamide
Intrinsic Reactivity Profile of the Sulfonamide Moiety in 2-Isopropoxy-2-methylpropane-1-sulfonamide
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry and organic synthesis, known for its general stability and specific reactivity patterns.
The sulfonamide group's reactivity is governed by the strong electron-withdrawing nature of the sulfonyl group (SO₂). This has several key electronic consequences:
N-H Acidity : The two adjacent oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the nitrogen atom. This inductive effect increases the acidity of the N-H protons compared to those of simple amines, making deprotonation by a suitable base feasible. The resulting sulfonamide anion is a competent nucleophile.
Nucleophilicity : While the nitrogen atom possesses a lone pair of electrons, its nucleophilicity is significantly dampened by the adjacent sulfonyl group. Reactions typically proceed after deprotonation to form the more nucleophilic anion.
Reaction Pathways : The electronic properties of the sulfonamide moiety facilitate several key reaction types. The formation of the sulfonamide anion allows for N-alkylation and N-arylation reactions. Furthermore, the sulfur atom is susceptible to nucleophilic attack, although this generally requires harsh conditions or specific activation. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap for sulfonamides is generally high, indicating significant kinetic stability and low reactivity toward oxidation and reduction reactions under standard conditions. nih.gov
The sulfonamide linkage is known for its high chemical stability, a property that contributes to its prevalence in pharmaceuticals and advanced organic molecules. It is generally resistant to a wide range of synthetic conditions.
The stability of the sulfonamide group is a key feature, making it a reliable functional group in multi-step syntheses. It can withstand many chemical transformations targeted at other parts of a molecule without being cleaved. However, its stability is not absolute, and specific reagents can be employed for its transformation or cleavage when desired.
Table 1: Stability of the Sulfonamide Moiety under Common Synthetic Conditions
| Condition/Reagent Type | Stability | Notes |
|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Generally Stable | Resistant to hydrolysis under typical acidic workup conditions. |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Generally Stable | Resistant to hydrolysis. The N-H proton can be removed by strong bases. |
| Common Oxidizing Agents (e.g., PCC, KMnO₄) | Stable | The sulfur atom is already in a high oxidation state (+6). |
| Common Reducing Agents (e.g., NaBH₄, H₂/Pd) | Stable | Resistant to catalytic hydrogenation and hydride reagents. Stronger reagents (e.g., LiAlH₄) can reduce the sulfonamide. |
Transformations Involving the Isopropoxy Ether and Branched Alkane Substructures of this compound
The reactivity of the aliphatic portion of the molecule, which includes the ether linkage and the neopentyl-like framework, contrasts with that of the sulfonamide group.
Ethers are generally unreactive functional groups, often used as solvents due to their chemical inertness. libretexts.orgmasterorganicchemistry.com However, they undergo a characteristic cleavage reaction under strongly acidic conditions.
Formation : The isopropoxy ether linkage in the title compound can be synthesized through methods like the Williamson ether synthesis, involving the reaction of an alkoxide with a suitable alkyl halide.
Cleavage : The most significant reaction of the ether moiety is acid-catalyzed cleavage, typically using strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The mechanism is dependent on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.com For this compound, the carbon atom attached to the oxygen from the methylpropane side is tertiary. This structure strongly favors an Sₙ1-type cleavage mechanism. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen to form a good leaving group (isopropanol), followed by the loss of this leaving group to generate a relatively stable tertiary carbocation. libretexts.org This carbocation is then attacked by the halide nucleophile.
Table 2: Predicted Products of Acid-Catalyzed Cleavage of this compound
| Reagent | Mechanism | Predicted Products |
|---|---|---|
| Excess HI | Sₙ1 | 2-Iodo-2-methylpropane-1-sulfonamide and Isopropanol (B130326) |
| Excess HBr | Sₙ1 | 2-Bromo-2-methylpropane-1-sulfonamide and Isopropanol |
*Under excess acid conditions, the isopropanol formed can be further converted to isopropyl halide. libretexts.org
The alkane portion of this compound presents a significant synthetic challenge due to its inherent lack of reactivity. researchgate.net
Quaternary Carbon : The molecule contains a quaternary carbon atom, which is a carbon bonded to four other carbon atoms. wikipedia.org This center is sterically hindered and lacks a C-H bond, making it inert to most functionalization reactions that rely on substitution or C-H activation at that site.
Alkane Backbone : The remaining C-H bonds in the methylpropane backbone are primary C(sp³)–H bonds. These bonds are strong and non-polar, rendering them largely unreactive. researchgate.netrsc.org Selective functionalization of such C-H bonds is a major challenge in organic synthesis. rsc.org General strategies for activating inert C-H bonds in related alkane systems often involve harsh conditions or complex catalytic systems and may suffer from a lack of selectivity. rsc.orgresearchgate.net
Table 3: General Methods for Functionalization of Unactivated C(sp³)–H Bonds in Alkanes
| Method | General Principle | Selectivity Issues |
|---|---|---|
| Free-Radical Halogenation | Chain reaction involving radical intermediates. | Often produces mixtures of products; selectivity is typically 3° > 2° > 1° C-H. |
| Carbene/Nitrene Insertion | Highly reactive species insert into C-H bonds. rsc.org | Can be non-selective, although catalytic systems can improve this. rsc.org |
| Transition Metal C-H Activation | A metal complex cleaves a C-H bond to form a metal-carbon bond. rsc.org | Directing groups are often required to achieve site-selectivity. researchgate.net |
Mechanistic Insights into Reactions of this compound and Related Sulfonamides
The reaction mechanisms for this compound are best understood by considering each functional group separately.
Reactions at Nitrogen : The most common reaction involving the sulfonamide group is N-alkylation or N-arylation. Mechanistically, this proceeds via an initial deprotonation of the sulfonamide N-H with a base to form a sulfonamide anion. This anion then acts as a nucleophile in an Sₙ2 reaction with an appropriate electrophile, such as an alkyl halide.
Reactions at the Ether Linkage : As detailed in section 3.2.1, the cleavage of the isopropoxy group proceeds via an Sₙ1 mechanism under strong acid catalysis. The key steps are (1) protonation of the ether oxygen, (2) departure of the alcohol (isopropanol) as a neutral leaving group to form a stable tertiary carbocation intermediate, and (3) nucleophilic attack on the carbocation by a halide ion. libretexts.orgmasterorganicchemistry.com
Reactions of the Sulfonyl Group : While the sulfonamide group is generally stable, the sulfur atom can undergo reactions. For example, reduction with very strong reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the S-N bond and reduce the sulfonyl group. The mechanism involves nucleophilic attack by hydride at the electrophilic sulfur center. Conversely, oxidation of the compound is unlikely as the sulfur is already in its highest (+6) oxidation state.
Involvement of N-Sulfonyliminium Ions in Cyclization and Rearrangement Processes
No published research is available to describe the involvement of N-sulfonyliminium ions in the cyclization and rearrangement processes of this compound.
Carbanion-Mediated Transformations in Sulfonamide Chemistry (CSIC Reactions)
There is no available research specifically detailing carbanion-mediated transformations for this compound.
Spectroscopic Characterization and Conformational Analysis of 2 Isopropoxy 2 Methylpropane 1 Sulfonamide
Advanced Spectroscopic Techniques for Structural Elucidation of 2-Isopropoxy-2-methylpropane-1-sulfonamide
Modern spectroscopic methods provide a powerful toolkit for the unambiguous determination of the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry offer complementary information regarding the connectivity, functional groups, and molecular mass of the compound.
High-resolution NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ¹⁵N NMR can offer direct insight into the electronic environment of the sulfonamide nitrogen.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The significant steric crowding influences the electronic environment of each proton, leading to a specific chemical shift.
Isopropoxy Group: The methine (-CH) proton is expected to appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) of the isopropoxy moiety are equivalent and should produce a single doublet.
Propane Backbone: The methylene (B1212753) (-CH₂-) protons adjacent to the sulfonamide group are diastereotopic due to the bulky, asymmetric environment and may appear as a complex multiplet or two distinct signals. The central quaternary carbon has no protons. The single methyl group (-CH₃) attached to the quaternary carbon is expected to be a singlet.
Sulfonamide Group: The amide (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| -SO₂NH₂ | 4.5 - 5.5 (broad) | Singlet (br s) | 2H |
| -O-CH(CH₃)₂ | 3.8 - 4.2 | Septet | 1H |
| -C-CH₂-SO₂NH₂ | 3.1 - 3.4 | Singlet or AB quartet | 2H |
| -C(CH₃)- | 1.3 - 1.5 | Singlet | 3H |
| -O-CH(CH₃)₂ | 1.1 - 1.3 | Doublet | 6H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)(O-)- | 75 - 80 |
| -O-CH(CH₃)₂ | 68 - 72 |
| -C-CH₂-SO₂NH₂ | 55 - 60 |
| -C(CH₃)- and -O-CH(CH₃)₂ | 20 - 28 |
¹⁵N NMR Spectroscopy: Direct detection of the ¹⁵N nucleus is challenging due to its low natural abundance and low gyromagnetic ratio. However, indirect methods like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be employed. The chemical shift of the sulfonamide nitrogen provides valuable data on hybridization and electronic density, which is influenced by hydrogen bonding and the steric effects of the bulky alkyl substituent.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. For this compound, key vibrational modes include the stretches of the sulfonamide group. The SO₂ symmetric and asymmetric stretching bands are particularly strong and diagnostic in the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Sulfonamide) | Symmetric/Asymmetric Stretch | 3200 - 3400 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |
| S=O (Sulfonyl) | Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O (Sulfonyl) | Symmetric Stretch | 1140 - 1180 | Strong |
| C-O (Ether) | Stretch | 1050 - 1150 | Strong |
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula (C₇H₁₇NO₃S). Furthermore, analysis of the fragmentation patterns in the mass spectrum helps to confirm the molecular structure. Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds. For this molecule, characteristic fragments would likely result from the loss of the isopropoxy group and cleavage alpha to the quaternary carbon.
Theoretical and Computational Chemistry of 2 Isopropoxy 2 Methylpropane 1 Sulfonamide
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental in elucidating the electronic structure and energetic properties of 2-Isopropoxy-2-methylpropane-1-sulfonamide. These calculations offer a detailed view of the molecule's stability, geometry, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. The B3LYP functional combined with the 6-311++G** basis set is frequently employed for the geometry optimization of sulfonamides to determine their most stable three-dimensional structures. mdpi.comresearchgate.netnih.gov This level of theory accurately predicts geometric parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP/6-311++G
| Parameter | Predicted Value |
| S-N Bond Length | 1.65 Å |
| S=O Bond Length | 1.45 Å |
| C-S Bond Length | 1.78 Å |
| O=S=O Bond Angle | 120° |
| C-S-N Bond Angle | 107° |
Note: The values in this table are hypothetical and represent typical values for sulfonamides calculated at this level of theory.
Computational chemistry is instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT at the B3LYP/6-311++G** level of theory, is a reliable approach for calculating NMR chemical shifts. doi.orgmdpi.comresearchgate.net This method has been successfully applied to a wide range of organic molecules, including various sulfonamide derivatives. doi.org
For this compound, GIAO calculations can predict the 1H and 13C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the molecular structure and assist in the assignment of ambiguous signals. researchgate.net The accuracy of the predicted shifts can be further improved by applying empirical scaling factors or by using a multi-standard approach. researchgate.netnih.gov
Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound using GIAO/B3LYP/6-311++G
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| CH3 (methylpropane) | 1.05 | 25.3 |
| C(CH3)2 (methylpropane) | - | 55.1 |
| CH2 | 3.10 | 60.2 |
| CH (isopropoxy) | 3.80 | 70.5 |
| CH3 (isopropoxy) | 1.20 | 22.8 |
| NH2 | 4.80 | - |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical chemical shifts for similar functional groups.
Molecular Modeling and Simulation Approaches for this compound
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions.
Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. nih.gov A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations, can identify the various low-energy conformers. nih.gov
The key rotational barriers, such as those around the C-O, C-C, and C-S bonds, dictate the conformational landscape. By mapping the potential energy surface as a function of specific dihedral angles, the transition states connecting different conformers can be located. This allows for the determination of the energy barriers for interconversion between different conformations, providing a comprehensive understanding of the molecule's flexibility and the relative populations of its conformers at a given temperature. nih.gov
Molecular dynamics (MD) simulations can be used to model the behavior of this compound in a reaction environment, such as in a solvent or in the presence of other reactants. peerj.comacs.org These simulations track the movements of all atoms over time, providing a detailed picture of the intermolecular interactions that govern the compound's behavior.
By analyzing the simulation trajectories, one can identify and quantify important non-covalent interactions, such as hydrogen bonds between the sulfonamide's N-H and S=O groups and solvent molecules or other reagents. acs.org Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to calculate the binding free energies between the sulfonamide and other molecules in the environment, offering insights into its solubility and reactivity. peerj.com
Computational Studies of Reaction Mechanisms and Transition States for this compound Synthesis and Transformations
Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. A common synthetic route to sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov In the context of the target molecule, a plausible synthesis could involve the reaction of 2-isopropoxy-2-methylpropane-1-sulfonyl chloride with ammonia (B1221849).
DFT calculations can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state structures. acs.org The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility of a proposed mechanism. researchgate.net
For the synthesis of this compound, computational studies would likely investigate the nucleophilic attack of ammonia on the sulfur atom of the sulfonyl chloride, followed by the departure of the chloride leaving group. The calculations would provide detailed information about the geometry of the transition state and the electronic changes that occur during the reaction. researchgate.net
Structure Reactivity and Structure Property Relationships of Branched Alkane Ether Sulfonamides Excluding Pharmacological/biological Activity
Correlating Structural Modifications with Chemical Reactivity Profiles in Sulfonamide Derivatives
The chemical reactivity of sulfonamide derivatives is intricately linked to their molecular structure. Modifications to the alkyl and aryl substituents on the sulfonamide nitrogen and the carbon backbone can significantly alter the reactivity of the functional group. In the case of branched alkane ether sulfonamides, such as 2-isopropoxy-2-methylpropane-1-sulfonamide, the steric and electronic effects of the substituents play a crucial role in defining the molecule's reaction profile.
The sulfonamide group (–SO₂NH₂) is known for its chemical stability. researchgate.net However, the nitrogen and sulfur atoms can participate in various reactions, including N-alkylation, N-arylation, and reactions involving the S-N bond. organic-chemistry.orgacs.org The reactivity of the N-H bond, for instance, is influenced by the acidity of the proton, which is in turn governed by the electronic environment. Electron-withdrawing groups attached to the sulfur atom increase the acidity of the N-H proton, making deprotonation and subsequent nucleophilic attack on other molecules more facile. Conversely, electron-donating groups decrease the acidity and reactivity of the N-H bond.
In this compound, the alkyl group attached to the sulfonyl moiety is a neopentyl-like structure with an ether linkage. Alkyl groups are generally considered electron-donating, which would be expected to slightly decrease the acidity of the sulfonamide N-H proton compared to arylsulfonamides. nih.gov This reduced acidity can impact the rates of reactions that involve the deprotonation of the sulfonamide nitrogen.
Furthermore, the bulky nature of the 2-isopropoxy-2-methylpropyl group introduces significant steric hindrance around the sulfonamide functional group. This steric bulk can impede the approach of reagents to the nitrogen and sulfur centers, thereby reducing the rates of reactions such as N-alkylation or nucleophilic substitution at the sulfur atom. The efficiency of such reactions is often governed by steric factors. nih.gov
Influence of Alkyl Branching and Ether Linkage on Electron Density Distribution and Reaction Pathways
The distribution of electron density in a molecule is a key determinant of its reactivity and physical properties. In this compound, the presence of branched alkyl groups and an ether linkage significantly influences this distribution.
Computational studies on various sulfonamides have shown that the stability of different conformers and the rotational barriers around the S-N bond are strongly dependent on the hybridization of the sulfonamide nitrogen and the resulting charge distribution. nih.gov The alkyl branching in the 2-isopropoxy-2-methylpropyl group, specifically the quaternary carbon adjacent to the sulfonyl group, creates a sterically congested environment. This can influence the preferred conformation of the molecule and, consequently, the accessibility of the sulfonamide group's reactive sites.
The interplay of these steric and electronic effects can dictate the preferred reaction pathways. For instance, in reactions where a carbocation intermediate might be formed on the alkyl backbone, the stability of such an intermediate would be crucial. Tertiary carbocations are generally more stable, but the proximity of the electron-withdrawing sulfonyl group could have a destabilizing effect.
Stereochemical Control and Its Impact on Reaction Outcomes in Related Branched Alkane Ether Sulfonamide Systems
Stereochemistry plays a pivotal role in the synthesis and reactivity of chiral molecules. While this compound itself is not chiral, the principles of stereochemical control are highly relevant to the synthesis and reactions of related, more complex branched alkane ether sulfonamides that may contain stereocenters.
The synthesis of enantiomerically pure sulfonamides is an area of significant research interest. nih.gov Methods for achieving stereocontrol often involve the use of chiral auxiliaries, catalysts, or starting materials. rsc.orgacs.org For instance, the stereoselective synthesis of α-chiral secondary sulfonamides can be achieved through the electrophilic amination of stereochemically pure sulfinates, a method that has shown tolerance to various functional groups, including ethers. nih.gov
In reactions involving branched alkane ether sulfonamides with pre-existing stereocenters, the steric environment created by the bulky alkyl and ether groups can direct the approach of incoming reagents, leading to diastereoselective outcomes. The conformational rigidity imposed by the branched structure can enhance the facial bias in reactions at nearby prochiral centers.
Furthermore, the sulfur atom in certain sulfonamide derivatives, such as sulfonimidamides, can itself be a stereogenic center. acs.org The synthesis of such compounds with high enantiomeric purity requires sophisticated asymmetric methodologies. The principles learned from these systems can be applied to the design of stereoselective reactions for other complex sulfonamides.
Design Principles for Chemically Tunable Branched Alkane Ether Sulfonamides Based on Structural Insights
The insights gained from studying the structure-reactivity and structure-property relationships of branched alkane ether sulfonamides can be harnessed to design new molecules with tailored chemical properties. The ability to tune the reactivity and physical characteristics of these compounds is essential for their potential applications in various fields of chemistry.
One of the key design principles involves the strategic modification of the steric and electronic properties of the substituents. By systematically varying the alkyl branching and the nature and position of the ether linkage, it is possible to modulate the electron density at the sulfonamide group and control the steric accessibility of its reactive sites. rsc.org For example, introducing more electron-withdrawing groups into the alkyl backbone could enhance the acidity of the sulfonamide N-H proton, thereby increasing its reactivity in certain reactions.
Another design strategy focuses on the incorporation of additional functional groups that can participate in specific chemical transformations or impart desired physical properties. For instance, the introduction of a double bond or a hydroxyl group elsewhere in the molecule could open up new reaction pathways, allowing for further functionalization.
Computational modeling and density functional theory (DFT) calculations can serve as powerful tools in the design process. mdpi.comdiva-portal.orgnih.gov These methods allow for the prediction of how structural modifications will affect the electronic properties, conformational preferences, and reactivity of the molecule before it is synthesized. This in silico approach can guide the rational design of novel branched alkane ether sulfonamides with optimized characteristics for specific applications.
Data Table of Predicted Properties for this compound and Related Structures
| Compound | Structural Features | Predicted N-H Acidity | Predicted Steric Hindrance at Sulfonamide | Potential for Stereocontrol |
| This compound | Branched alkyl, ether linkage | Lower than arylsulfonamides | High | Not applicable (achiral) |
| p-Toluenesulfonamide | Aryl group | Higher | Low | Not applicable (achiral) |
| (R)-Butane-2-sulfonamide | Chiral alkyl group | Moderate | Moderate | High (at C2) |
| 2-Methoxyethane-1-sulfonamide | Linear alkyl, ether linkage | Moderate | Low | Not applicable (achiral) |
Q & A
Q. How are conflicting toxicity profiles of sulfonamide derivatives reconciled in regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
